2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide
Description
2,2,4,6-Tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide is a substituted 3,4-dihydroquinoline derivative featuring a carboxamide group at the 1-position and a phenyl substituent on the nitrogen. The tetramethyl substitution pattern (2,2,4,6) distinguishes it from simpler analogs, likely enhancing steric bulk and lipophilicity.
Properties
IUPAC Name |
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O/c1-14-10-11-18-17(12-14)15(2)13-20(3,4)22(18)19(23)21-16-8-6-5-7-9-16/h5-12,15H,13H2,1-4H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAXZKMXGCTYQRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N(C2=C1C=C(C=C2)C)C(=O)NC3=CC=CC=C3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The final step involves the reaction of the substituted quinoline with phenyl isocyanate to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions can optimize the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of quinoline derivatives with hydroxyl or carbonyl groups.
Reduction: Reduction reactions can target the quinoline core, converting it to tetrahydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl group or the quinoline core, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Friedel-Crafts alkylation or acylation reactions often employ aluminum chloride as a catalyst.
Major Products
Oxidation: Hydroxylated or carbonylated quinoline derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various functionalized quinoline derivatives depending on the substituents introduced.
Scientific Research Applications
2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used as an intermediate in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2,2,4,6-tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, modulating their activity. The pathways involved may include oxidative stress pathways, where the compound exerts antioxidant effects by scavenging free radicals.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Structural and Functional Differences
- Substituent Bulk and Lipophilicity : The tetramethyl groups in the target compound likely increase lipophilicity compared to analogs with methoxy (6f, ) or benzyl ester () substituents. This could enhance membrane permeability but reduce aqueous solubility .
- Biological Targets : While the (S)-N-benzyl analog () shows dual inhibition of MAO and cholinesterase, the target compound’s tetramethyl substitution may shift selectivity toward other targets or reduce enzymatic binding due to steric hindrance .
- Synthesis and Chirality: The asymmetric synthesis of the carboxylate analog () highlights the importance of stereochemistry in dihydroquinoline derivatives. The target compound’s lack of reported stereochemical data suggests it may be evaluated as a racemic mixture .
Pharmacological Implications
- Enzyme Inhibition : The (S)-N-benzyl analog () demonstrates that carboxamide derivatives can achieve low-micromolar inhibition of MAO and cholinesterase. The target compound’s methyl-rich structure may optimize metabolic stability but require structural tuning for enzyme affinity .
- Cytotoxicity : Structural analogs like those in show moderate cytotoxicity (e.g., 20–40% cell death at 50 µM), suggesting the need for toxicity profiling of the tetramethyl derivative .
Biological Activity
2,2,4,6-Tetramethyl-N-phenyl-3,4-dihydroquinoline-1(2H)-carboxamide (commonly referred to as TMDQ) is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and therapeutic potential based on diverse research findings.
Synthesis of TMDQ
TMDQ can be synthesized through various methods involving the reaction of substituted anilines with appropriate quinoline derivatives. The synthesis typically involves a multi-step process that includes cyclization and functional group modifications. For instance, one reported method involves the use of p-toluidine and trans-methyl-isoeugenol in a Povarov reaction to yield the desired tetrahydroquinoline structure .
Anticancer Activity
Research indicates that TMDQ exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against various cancer cell lines. For example, derivatives of similar quinoline structures have shown IC50 values as low as 0.32 μM against the COLO205 colorectal adenocarcinoma cell line . TMDQ's mechanism of action appears to involve the inhibition of tubulin polymerization and induction of apoptosis in cancer cells .
Antimicrobial Properties
TMDQ has also been evaluated for its antimicrobial activity. Compounds with similar dihydroquinoline structures have demonstrated antibacterial and antifungal effects. For example, studies have shown that certain derivatives possess notable activity against resistant strains of bacteria and fungi . The structure-activity relationship (SAR) suggests that modifications to the quinoline core can enhance these properties.
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial activities, TMDQ may exhibit anti-inflammatory effects. Compounds within the tetrahydroquinoline class have been reported to modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by chronic inflammation .
Study 1: Anticancer Efficacy
A study involving a series of 4-phenyl-2-quinolone derivatives highlighted the importance of structural modifications in enhancing anticancer activity. Among these derivatives, certain compounds showed potent antiproliferative effects across multiple cancer cell lines, indicating that TMDQ and its analogs could be promising candidates for further development in cancer therapy .
Study 2: Antimicrobial Assessment
Another investigation assessed the antimicrobial efficacy of a range of dihydroquinoline derivatives against various pathogens. The findings suggested that TMDQ-related compounds could serve as lead structures for developing new antimicrobial agents due to their ability to inhibit growth in drug-resistant strains .
Research Findings Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
